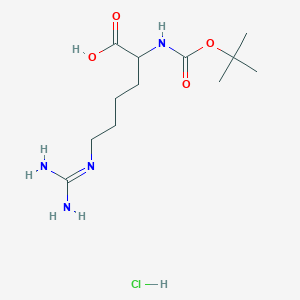
Boc-homoarg-oh hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-homoarginine hydrochloride: is an organic compound that serves as a derivative of homoarginine. It is commonly used in peptide synthesis and chemical synthesis as a protecting group for amino acids. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, which protects the amino functional group of homoarginine, preventing unwanted reactions during synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Boc-homoarginine hydrochloride typically involves the reaction of Boc-homoarginine with hydrochloric acid. The Boc group is introduced to the amino group of homoarginine using di-tert-butyl dicarbonate under basic conditions. This reaction forms a stable carbamate, protecting the amino group from further reactions .
Industrial Production Methods: Industrial production of Boc-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Boc-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or ethyl acetate.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can react with the protected amino group under basic or neutral conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Boc-homoarginine hydrochloride is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-homoarginine hydrochloride is used to study enzyme inhibition and protein interactions. It serves as a tool to investigate the role of homoarginine in various biochemical pathways .
Industry: In the pharmaceutical industry, Boc-homoarginine hydrochloride is used in the synthesis of peptide-based drugs and other bioactive compounds. Its stability and ease of deprotection make it a valuable reagent in drug development .
Mecanismo De Acción
The mechanism of action of Boc-homoarginine hydrochloride involves the protection of the amino group through the formation of a stable carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amino group .
Comparación Con Compuestos Similares
Homoarginine: A homologue of arginine, used in similar applications but without the Boc protection.
Boc-lysine: Another Boc-protected amino acid, used in peptide synthesis for the protection of lysine residues.
Uniqueness: Boc-homoarginine hydrochloride is unique due to its specific application in protecting the amino group of homoarginine. Its stability under various conditions and ease of deprotection make it a preferred choice in peptide synthesis and other chemical applications .
Conclusion
Boc-homoarginine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its role as a protecting group for amino acids facilitates the synthesis of complex peptides and proteins, making it an invaluable tool in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C12H25ClN4O4 |
|---|---|
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H |
Clave InChI |
PPMKMWFCZLRHLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


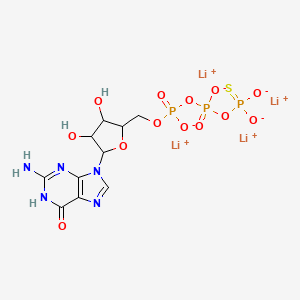

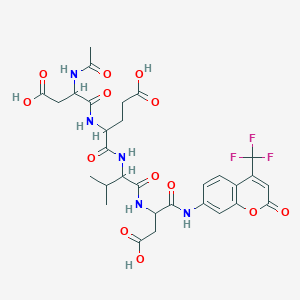
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
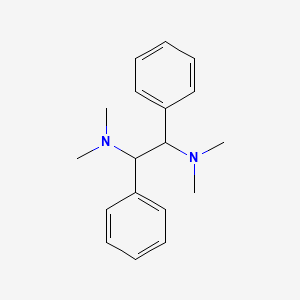

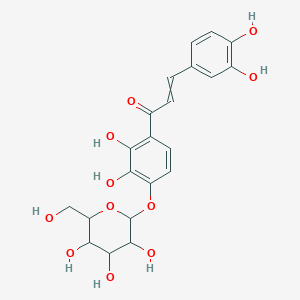
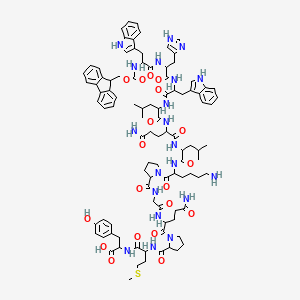
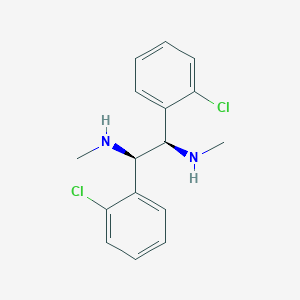

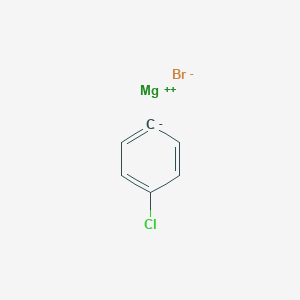
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
